Lipophilicity Benchmarking: Ortho-CF₃ vs. Non-Fluorinated Phenylacetate Ester
The presence of the ortho-trifluoromethyl group markedly increases the lipophilicity of Methyl 2-(2-(trifluoromethyl)phenyl)acetate relative to its non-fluorinated parent compound, Methyl phenylacetate. This is reflected in the computed XLogP3-AA value of 2.6 [1], compared to the significantly lower XLogP3-AA value of 1.9 for Methyl phenylacetate (CID 7550) [2]. This difference of +0.7 log units indicates a substantially greater preference for partitioning into organic phases, which is a critical parameter for membrane permeability and bioavailability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Methyl phenylacetate (XLogP3-AA: 1.9) |
| Quantified Difference | +0.7 log units (higher lipophilicity) |
| Conditions | Computationally derived XLogP3-AA values from PubChem database entries |
Why This Matters
This quantifiable increase in lipophilicity directly impacts a lead compound's ability to cross biological membranes, making this fluorinated building block a strategic choice when designing analogs with potentially improved oral bioavailability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23294844, Methyl 2-(2-(trifluoromethyl)phenyl)acetate. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7550, Methyl phenylacetate. View Source
